2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid

Chromatographic lipophilicity Matched molecular pair Sulfonamide N-methylation

2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid (CAS 864966-83-6; molecular formula C₁₄H₁₃N₃O₅S; molecular weight 335.34 g/mol) is a mono-azo salicylic acid derivative bearing an N-methylsulfamoyl substituent on the distal phenyl ring. The compound appears as a yellow to dark orange solid and is supplied as a refrigerated (2–8 °C) reference standard by multiple vendors, including Toronto Research Chemicals (catalogue TR-H975070).

Molecular Formula C14H13N3O5S
Molecular Weight 335.34 g/mol
Cat. No. B13843400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid
Molecular FormulaC14H13N3O5S
Molecular Weight335.34 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)O
InChIInChI=1S/C14H13N3O5S/c1-15-23(21,22)11-5-2-9(3-6-11)16-17-10-4-7-13(18)12(8-10)14(19)20/h2-8,15,18H,1H3,(H,19,20)
InChIKeyJNAMWZQUJCLHLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid: Structural Identity, Physicochemical Profile, and Procurement Context


2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid (CAS 864966-83-6; molecular formula C₁₄H₁₃N₃O₅S; molecular weight 335.34 g/mol) is a mono-azo salicylic acid derivative bearing an N-methylsulfamoyl substituent on the distal phenyl ring . The compound appears as a yellow to dark orange solid and is supplied as a refrigerated (2–8 °C) reference standard by multiple vendors, including Toronto Research Chemicals (catalogue TR-H975070) . It is catalogued as an in-house process-related impurity of the anti-inflammatory drug olsalazine sodium (Dipentum®) and is used in pharmaceutical impurity profiling and analytical method validation [1]. Structurally, it represents a hybrid scaffold combining the salicylate azo-chromophore with an N-methylated sulfonamide terminus, distinguishing it from both the parent dimeric drug olsalazine and the unmethylated sulfonamide analog salazosulfamide.

Why Generic Substitution Fails for 2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid in Pharmaceutical Impurity Analysis


In pharmaceutical quality control of olsalazine sodium, the nine European Pharmacopoeia (EP)-listed process impurities (Impurities A–I) are well-characterized, but none bear an N-methylsulfamoyl moiety . The N-methyl substitution on the sulfonamide nitrogen is not a trivial structural variation: matched molecular pair analysis across >1,800 sulfonamide pairs demonstrates that sulfonamide N-methylation consistently increases chromatographic lipophilicity (median ΔlogD₇.₄ ≈ +0.5 to +0.8) and reduces aqueous solubility relative to the parent NH-sulfonamide [1]. Consequently, an analyst cannot substitute the des-methyl analog 2-hydroxy-5-[(4-sulfamoylphenyl)diazenyl]benzoic acid (salazosulfamide, CAS 139-56-0) or any EP-listed olsalazine impurity for this compound in HPLC/UV or LC-MS methods, because their retention times, UV λmax, and mass spectrometric fragmentation patterns diverge systematically from the N-methylated target [2]. The absence of this impurity from the official EP monograph further means that generic impurity kits lacking this specific standard will fail to detect or quantify this process-related contaminant in olsalazine API batches, potentially leading to regulatory non-compliance under ICH Q3A guidelines.

Quantitative Differentiation Evidence for 2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid vs. Closest Analogs


Chromatographic Lipophilicity Shift Induced by Sulfonamide N-Methylation vs. Des-Methyl Analog Salazosulfamide

The target compound differs from its direct des-methyl comparator, 2-hydroxy-5-[(4-sulfamoylphenyl)diazenyl]benzoic acid (salazosulfamide, CAS 139-56-0), solely by N-methylation of the sulfonamide group (-SO₂NH₂ → -SO₂NHCH₃). A large-scale matched molecular pair analysis across 1,844 sulfonamide pairs (Ritchie et al., 2015) demonstrated that sulfonamide N-methylation consistently increases chromatographically measured logD₇.₄ [1]. Across the full dataset, sulfonamide N-methylation produced a median logD₇.₄ increase of approximately +0.6 log units, with the effect being directionally uniform (100% of pairs showing increased lipophilicity) [1]. Concomitantly, aqueous solubility measured by chemiluminescent nitrogen detection (CLND) decreased in the majority of sulfonamide N-methylated pairs [1]. While pair-specific ΔlogD₇.₄ for the target compound vs. salazosulfamide has not been individually measured, the class-level inference is robust: the N-methylsulfamoyl compound will exhibit systematically higher reversed-phase HPLC retention and lower aqueous solubility than its NH-sulfamoyl analog [2].

Chromatographic lipophilicity Matched molecular pair Sulfonamide N-methylation LogD₇.₄ HPLC retention time

Glyoxalase I (Glx-I) Inhibitory Activity of the Des-Methyl Analog as a Benchmark for N-Methylation Impact on Target Engagement

The des-methyl analog 2-hydroxy-5-[(4-sulfamoylphenyl)diazenyl]benzoic acid (compound 26 in Audat et al., 2022) demonstrated potent Glyoxalase I (Glx-I) inhibitory activity with an IC₅₀ of 0.39 µM in a recombinant human Glx-I enzyme assay [1]. This compound was among the most active in a series of 28 benzenesulfonamide azo derivatives, with only compound 28 (IC₅₀ 1.36 µM) showing comparable sub-micromolar potency [1]. The target compound (N-methylsulfamoyl derivative) has not been evaluated in this assay system, but the known impact of sulfonamide N-methylation on hydrogen-bond donor capacity (elimination of one H-bond donor at the sulfonamide NH) and conformational preference is expected to alter Glx-I binding interactions compared to the 0.39 µM parent [2]. This provides a well-defined biochemical benchmark: procurement of the N-methyl compound enables direct comparative assessment of the methylation effect on Glx-I inhibition, a target implicated in cancer cell metastasis and multidrug resistance [1].

Glyoxalase I inhibition Anticancer Sulfonamide azo IC₅₀ Structure–activity relationship

Exclusive Status as a Non-Pharmacopeial Olsalazine Process Impurity Standard vs. EP Impurities A–I

The European Pharmacopoeia (EP) and British Pharmacopoeia (BP) monographs for olsalazine sodium list nine specified process-related impurities (Impurities A through I) that must be controlled in the API . These nine impurities, recently synthesized and fully characterized by Thorat et al. (2024), encompass structural variations such as methoxy substitution (Impurity A), positional isomerism of the azo linkage (Impurity B), des-hydroxylation (Impurity C), chlorination (Impurity D), sulfoacetylation (Impurity E), and dimeric azo-bridged species (Impurities F–I) . None of the nine EP-listed impurities contains an N-methylsulfamoyl group. The target compound (CAS 864966-83-6) is independently catalogued by Veeprho as 'Olsalazine Sodium Inhouse Impurity' (Cat. No. VE008046), distinct from EP Impurities A–I, and is available as a custom-synthesized standard from Toronto Research Chemicals (TR-H975070) at pricing of 196 €/25 mg, 729 €/100 mg, and 1,477 €/250 mg . This unique structural feature—the N-methylsulfamoyl terminus—means that a standard EP impurity kit covering Impurities A–I cannot detect or quantify this specific contaminant, requiring separate procurement of the target compound for comprehensive impurity profiling under ICH Q3A guidelines .

Pharmaceutical impurity profiling Olsalazine sodium Reference standard Pharmacopeial monograph ICH Q3A

Molecular Weight and Formula Distinction from All EP Olsalazine Impurities Enabling Selective Mass Spectrometric Detection

The target compound (C₁₄H₁₃N₃O₅S; MW = 335.34 g/mol) has a unique molecular formula and monoisotopic mass that distinguishes it from all nine EP-listed olsalazine impurities . The nine EP impurities span molecular weights from 258.23 g/mol (Impurity C: C₁₃H₁₀N₂O₄) to 466.36 g/mol (Impurity I: C₂₁H₁₄N₄O₉) . The target compound's molecular ion ([M+H]⁺ at m/z 336.3; [M−H]⁻ at m/z 334.3) falls in a relatively uncrowded region of the mass spectrum, separated by at least 15 Da from the nearest EP impurity (Impurity A: C₁₅H₁₂N₂O₆, MW = 316.27; Impurity B: C₁₄H₁₀N₂O₆, MW = 302.24) [1]. The presence of the N-methyl group (ΔMW = +14.02 Da vs. the des-methyl salazosulfamide scaffold, MW = 321.31) and the sulfonamide moiety (providing a characteristic neutral loss of SO₂NHCH₃, 79 Da, upon MS/MS fragmentation) affords selective detection by LC-MS/MS in multiple reaction monitoring (MRM) mode, even in the presence of co-eluting EP impurity peaks [2].

Mass spectrometry LC-MS/MS Impurity identification Molecular weight Selective ion monitoring

High-Value Application Scenarios for 2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid Based on Quantitative Differentiation Evidence


Olsalazine Sodium ANDA/DMF Impurity Profiling: Closing the Pharmacopeial Gap

Generic pharmaceutical manufacturers filing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for olsalazine sodium are required under ICH Q3A to identify and quantify all process-related impurities exceeding the identification threshold (typically 0.10% for a 250 mg daily dose). While EP Impurities A–I are available from multiple vendors , none of these standards covers the N-methylsulfamoyl impurity arising from residual methylsulfamoyl starting material carryover during the diazotization–coupling synthesis. Based on the exclusive structural evidence (Section 3, Evidence Item 3), the target compound is the only commercially available reference standard for this specific contaminant. QC laboratories can spike the N-methylsulfamoyl standard into olsalazine API at known concentrations (e.g., 0.05%, 0.10%, 0.15% w/w) to establish linearity, LOD/LOQ, accuracy, and precision for a validated HPLC-UV or LC-MS/MS impurity method, directly supporting ANDA submission completeness .

Targeted LC-MS/MS Method Development Exploiting Unique Mass Spectrometric Signature

Analytical method development groups can leverage the compound's unique molecular weight (335.34 g/mol, distinct from all nine EP impurities by ≥14 Da) and characteristic N-methylsulfonamide MS/MS fragmentation (neutral loss of 79 Da, SO₂NHCH₃) to build a selective multiple reaction monitoring (MRM) transition [1]. This mass-based selectivity, combined with the reversed-phase retention shift imparted by the N-methyl group (ΔlogD₇.₄ ≈ +0.6 vs. des-methyl analog [2]), allows this impurity to be resolved from co-eluting EP impurities without extensive chromatographic optimization. The resulting method can simultaneously detect and quantify the N-methylsulfamoyl impurity alongside the nine EP impurities in a single analytical run, reducing method development time and facilitating routine batch release testing in a GMP environment .

Glx-I Inhibitor Matched-Pair SAR: Probing the Sulfonamide NH Pharmacophore Hypothesis

The des-methyl analog of this compound (salazosulfamide) is a validated Glx-I inhibitor with an IC₅₀ of 0.39 µM [3]. Medicinal chemistry teams investigating Glx-I as a target for overcoming cancer multidrug resistance can procure both the parent compound (IC₅₀ = 0.39 µM) and the N-methyl analog to conduct a clean matched-pair structure–activity relationship (SAR) study. The N-methylation removes one hydrogen-bond donor (-SO₂NH₂ → -SO₂NHCH₃) while increasing lipophilicity, providing a direct test of whether the sulfonamide NH engages the Glx-I active site as a hydrogen-bond donor. Comparative IC₅₀ determination, molecular docking, and ITC binding thermodynamics on this matched pair can elucidate the pharmacophoric role of the sulfonamide NH, informing the design of more potent and selective Glx-I inhibitors [3].

Forced Degradation Studies to Differentiate Hydrolytic vs. Process Origins of Impurities

During olsalazine sodium stability studies, forced degradation under acidic, alkaline, oxidative, and photolytic conditions generates degradation products that must be distinguished from process impurities. The N-methylsulfamoyl impurity is process-specific (arising from the diazotization of 4-(methylaminosulfonyl)aniline starting material) rather than degradative in origin, because the sulfonamide N-methyl group is chemically stable under standard stress conditions. By spiking this reference standard into forced degradation samples and demonstrating its stability (no significant decrease in peak area under stress), analytical groups can classify it as a process impurity rather than a degradation product, satisfying a key regulatory expectation for degradation pathway elucidation and impurity fate mapping .

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